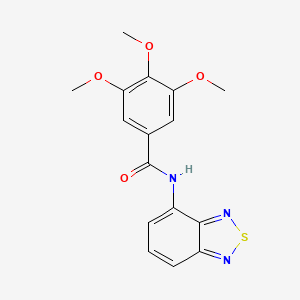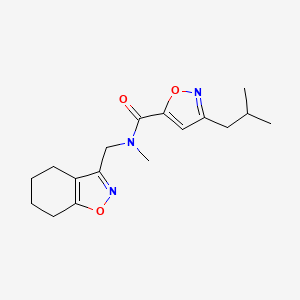![molecular formula C15H14N2O3 B5588397 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide, also known as MFB, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MFB is a benzamide derivative that contains a furan ring and an acrylamide moiety. The compound has a molecular weight of 307.33 g/mol and a melting point of 193-195°C.
Wissenschaftliche Forschungsanwendungen
Antimalarial Agents Development
The structural modification of the benzophenone core, including derivatives similar to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide," has been explored for developing novel antimalarial agents. These studies aim to understand how different substituents affect the compound's activity against Plasmodium falciparum, a malaria-causing parasite. For instance, derivatives with a trifluoromethyl substitution showed significant inhibitory activity, underscoring the potential of such compounds in antimalarial drug development (Wiesner et al., 2003).
Polymerization and Material Science
The controlled radical polymerization of acrylamides, including structures related to "this compound," has been studied for synthesizing polymers with specific properties. For example, homopolymers and copolymers derived from these acrylamides can be tailored for water solubility, thermoresponsiveness, and enhanced isotacticity, which are valuable in various applications ranging from biomedicine to smart materials (Mori et al., 2005; Mori et al., 2008).
Organic Synthesis and Chemical Transformations
Research has also focused on the synthesis and transformation of compounds structurally related to "this compound" for creating complex organic molecules. These studies involve cyclization reactions, regio- and stereoselective syntheses, and the exploration of their potential as intermediates in the development of pharmaceuticals and agrochemicals. The ability to selectively synthesize these compounds opens avenues for creating molecules with specific biological activities or material properties (Yılmaz et al., 2007; Burgaz et al., 2007).
Biologically Active Polymers
The exploration of biologically active polymers derived from acrylamides, akin to "this compound," has led to the development of materials with potential applications in drug delivery and biomedical devices. These studies have investigated the polymer complexes' spectroscopic properties, providing insights into their interactions with biological molecules and potential for targeting specific diseases (El-Sonbati et al., 2018).
Antiproliferative Activity
Compounds structurally similar to "this compound" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim to understand how structural modifications influence their ability to inhibit cell growth, offering potential pathways for developing new anticancer agents (Raffa et al., 2011).
Eigenschaften
IUPAC Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNPQIHHVMAHM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)
![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)

![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

